3-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione

Textile dyeing Azo dye fixation Cotton exhaustion

3-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione, commonly named 4-(4-Nitrophenylazo)catechol (CAS 25657-05-0), is a synthetic azo dye formed by diazotisation of 4-nitroaniline and coupling with catechol. Its structure features a 4-nitrophenylazo chromophore linked to a catechol (1,2-dihydroxybenzene) ring, endowing it with both intense visible absorption and metal-chelating capability.

Molecular Formula C12H9N3O4
Molecular Weight 259.22 g/mol
CAS No. 25657-05-0
Cat. No. B12105634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione
CAS25657-05-0
Molecular FormulaC12H9N3O4
Molecular Weight259.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)O)N=NC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H9N3O4/c16-11-3-1-2-10(12(11)17)14-13-8-4-6-9(7-5-8)15(18)19/h1-7,16-17H
InChIKeyUIACMYNBSRPTQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Nitrophenylazo)catechol (CAS 25657-05-0) – Core Chemical Identity for Research & Industrial Sourcing


3-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione, commonly named 4-(4-Nitrophenylazo)catechol (CAS 25657-05-0), is a synthetic azo dye formed by diazotisation of 4-nitroaniline and coupling with catechol . Its structure features a 4-nitrophenylazo chromophore linked to a catechol (1,2-dihydroxybenzene) ring, endowing it with both intense visible absorption and metal-chelating capability [1]. The compound is supplied as a crystalline solid with a melting point of 188–190 °C, a LogP of approximately 3.94, and commercial purity ≥ 98 % .

Why Unspecified Azo‑Dye Analogs Cannot Replace 4‑(4‑Nitrophenylazo)catechol (CAS 25657‑05‑0) in Performance‑Critical Applications


The catechol (ortho‑dihydroxy) substitution pattern on the terminal ring is the primary structural discriminator. Unlike its salicylic‑acid (SS) or resorcinol (meta‑dihydroxy) counterparts, the ortho‑dihydroxy motif of 4‑(4‑nitrophenylazo)catechol simultaneously enables strong intramolecular hydrogen‑bonding, enhanced fibre‑reactive fixation, and bidentate metal‑chelation [REFS‑1][REFS‑2]. These molecular features translate directly into quantifiable performance gaps in textile exhaustion, colour yield, and chromophore thermal stability that cannot be recovered by simply selecting a ‘closest‑available’ azo derivative [REFS‑3].

Quantitative Differentiation Evidence: 4‑(4‑Nitrophenylazo)catechol vs. Closest Analogs


Cotton Dyeing Exhaustion & Fixation: Head‑to‑Head Superiority over the Salicylic‑Acid Analog

In a direct comparative dyeing study on cotton fabric, 4‑(4‑nitrophenylazo)catechol (OH) achieved an exhaustion of 89 % and a fixation ratio of 84.36 % at 95 °C, whereas the structurally analogous 4‑(4‑nitrophenylazo)salicylic acid (SS) reached only 83.92 % exhaustion and 80.34 % fixation under identical conditions [REFS‑1]. The 5.1 percentage‑point advantage in exhaustion and 4.0 percentage‑point advantage in fixation are attributed to the ortho‑dihydroxy configuration that promotes stronger hydrogen‑bonding and covalent‑like anchoring to cellulosic fibres.

Textile dyeing Azo dye fixation Cotton exhaustion

Nonlinear Optical (NLO) Chromophore Activity: Quantified Second‑Harmonic Generation Coefficient

When incorporated as a side‑chain chromophore in a Y‑type polyurethane, the 4‑(4‑nitrophenylazo)catechol moiety yields a second‑harmonic generation (SHG) coefficient d₃₃ of 4.58 × 10⁻⁹ esu at a fundamental wavelength of 1064 nm [REFS‑1]. The poled polymer film exhibits no SHG decay below 100 °C and retains dipole alignment up to 4 °C above its glass‑transition temperature (Tg ≈ 96 °C). By contrast, the widely used NLO benchmark Disperse Red 1 (DR1) in comparable guest‑host poly(methyl methacrylate) systems typically displays d₃₃ values in the range of 2.5–3.0 × 10⁻⁹ esu, indicating a ca. 1.5‑fold enhancement for the catechol‑based chromophore under analogous poling conditions [REFS‑2].

Nonlinear optics SHG chromophore Polyurethane NLO polymer

Thermal Stability of the Azo‑Chromophore: TGA‑Derived Decomposition Threshold

Thermogravimetric analysis (TGA) of the polyurethane bearing the 4‑(4‑nitrophenylazo)catechol chromophore shows thermal stability up to 270 °C before significant weight loss [REFS‑1]. In class‑level comparisons, simple push‑pull azo chromophores lacking the ortho‑dihydroxy stabilisation (e.g., 4‑nitro‑4′‑(dimethylamino)azobenzene) typically begin to degrade between 220 °C and 240 °C. The ~30–50 °C higher decomposition onset is consistent with the stabilising effect of intramolecular hydrogen‑bonding provided by the catechol unit.

Thermal stability Chromophore degradation TGA analysis

Lipophilicity (LogP) as a Predictor of Fibre Affinity and Wastewater Removability

The experimentally derived LogP of 4‑(4‑nitrophenylazo)catechol is 3.94 [REFS‑1]. This value indicates moderate lipophilicity, which favours adsorption onto hydrophobic fibres (polyester, acrylic) while still permitting effective removal from wastewater by sugarcane‑bagasse adsorbents (99.34 % removal at pH 9, 50 ppm) [REFS‑2]. In contrast, the salicylic‑acid analog (SS) has a lower LogP (~2.5, estimated from the carboxylic‑acid contribution) and correspondingly lower exhaustion on polyester, making the catechol derivative more versatile across fibre types.

LogP Lipophilicity Adsorption

Proven Application Scenarios for 4‑(4‑Nitrophenylazo)catechol (CAS 25657‑05‑0) Based on Quantitative Differentiation


High‑Exhaustion Cotton Dyeing for Cost‑ and Waste‑Sensitive Textile Mills

The 5‑percentage‑point exhaustion advantage of 4‑(4‑nitrophenylazo)catechol over the salicylic‑acid analog directly reduces dyestuff loss to effluent by approximately 6 % at equivalent colour depth [REFS‑1]. Mills operating reactive‑dye ranges on cotton can achieve target shade with lower initial dye loading, cutting both raw‑material cost and downstream wastewater treatment burden. The concomitant 4‑percentage‑point higher fixation further improves wash‑fastness ratings, meeting ISO 105‑C06 requirements for apparel textiles.

Nonlinear Optical Polymer Devices Requiring Elevated Thermal Budget

The chromophore’s SHG coefficient (d₃₃ = 4.58 × 10⁻⁹ esu) and TGA‑verified stability to 270 °C enable its use in electro‑optic modulators and frequency‑doubling waveguides processed at temperatures that degrade conventional azo chromophores [REFS‑2]. This combination is particularly relevant for hybrid photonic‑electronic integration where solder‑reflow compatibility (typically 260 °C peak) is mandatory.

Model Azo Pollutant for Adsorbent Development and Validation

Because its LogP of 3.94 and catechol‑driven hydrogen‑bonding capacity yield well‑characterised adsorption isotherms on both Langmuir and pseudo‑second‑order models, 4‑(4‑nitrophenylazo)catechol serves as a reproducible model compound for developing sugarcane‑bagasse and other biomass‑derived adsorbents [REFS‑1][REFS‑3]. The demonstrated 99.34 % removal efficiency under optimised conditions provides a benchmark for novel sorbent materials.

Colorimetric or Fluorometric Chemosensor Scaffold Exploiting Catechol‑Metal Chelation

The ortho‑dihydroxy unit imparts selective binding affinity for transition‑metal ions (e.g., Fe³⁺, Cu²⁺), leading to measurable shifts in the azo chromophore’s visible absorption band [REFS‑2]. This property, coupled with the compound’s established thermal and chemical stability, positions it as a building block for colorimetric sensor strips used in environmental water testing, where batch‑to‑batch chromophore consistency is essential for reliable quantification.

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